N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is a complex organic compound that features both benzimidazole and indole moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The presence of these heterocyclic rings makes this compound a subject of interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. One common approach is:
Formation of Benzimidazole Intermediate: The benzimidazole ring can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Formation of Indole Intermediate: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Coupling Reaction: The final step involves coupling the benzimidazole and indole intermediates through an acetamide linkage
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the benzimidazole ring, potentially leading to the formation of dihydrobenzimidazole derivatives.
Substitution: Both the benzimidazole and indole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups into the benzimidazole or indole rings.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The benzimidazole and indole rings are known to interact with various biological targets, making this compound a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. Benzimidazole and indole derivatives are known for their antimicrobial, antiviral, and anticancer properties, among others.
Industry
In industry, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable and versatile structure.
Mechanism of Action
The mechanism of action of N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with various molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. The indole ring can intercalate with DNA, affecting gene expression and cellular function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like omeprazole and albendazole share the benzimidazole core and are used as proton pump inhibitors and antiparasitic agents, respectively.
Indole Derivatives: Compounds like indomethacin and serotonin share the indole core and are used as anti-inflammatory drugs and neurotransmitters, respectively.
Uniqueness
N-[2-(1H-1,3-benzimidazol-2-yl)ethyl]-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to the combination of both benzimidazole and indole moieties in a single molecule. This dual presence allows it to exhibit a broader range of biological activities and makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C20H20N4O |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(1-methylindol-3-yl)acetamide |
InChI |
InChI=1S/C20H20N4O/c1-24-13-14(15-6-2-5-9-18(15)24)12-20(25)21-11-10-19-22-16-7-3-4-8-17(16)23-19/h2-9,13H,10-12H2,1H3,(H,21,25)(H,22,23) |
InChI Key |
QAGVUODVGVVIFB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCCC3=NC4=CC=CC=C4N3 |
Origin of Product |
United States |
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